molecular formula C6H12FNO B12943028 ((3S,4S)-3-Fluoropiperidin-4-yl)methanol

((3S,4S)-3-Fluoropiperidin-4-yl)methanol

Cat. No.: B12943028
M. Wt: 133.16 g/mol
InChI Key: UGVSTHXRRQMAJG-NTSWFWBYSA-N
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Description

((3S,4S)-3-Fluoropiperidin-4-yl)methanol: is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol typically involves the fluorination of a piperidine precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It can also serve as a probe to investigate the interactions of fluorinated compounds with biological targets.

Medicine: this compound has potential applications in the development of new pharmaceuticals. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into.

Comparison with Similar Compounds

    ((3S,4S)-3-Fluoropiperidine): A similar compound without the hydroxyl group.

    ((3S,4S)-3-Hydroxypiperidine): A similar compound without the fluorine atom.

    ((3S,4S)-3-Chloropiperidin-4-yl)methanol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination can significantly alter the compound’s chemical and biological properties, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

[(3S,4S)-3-fluoropiperidin-4-yl]methanol

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6+/m0/s1

InChI Key

UGVSTHXRRQMAJG-NTSWFWBYSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1CO)F

Canonical SMILES

C1CNCC(C1CO)F

Origin of Product

United States

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